molecular formula C7H6ClNO3 B051331 5-Chloro-2-hydroxy-6-methylnicotinic acid CAS No. 117449-75-9

5-Chloro-2-hydroxy-6-methylnicotinic acid

Cat. No. B051331
M. Wt: 187.58 g/mol
InChI Key: HHWSFTFWHAQORS-UHFFFAOYSA-N
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Description

"5-Chloro-2-hydroxy-6-methylnicotinic acid" is a compound of interest in various chemical and pharmaceutical research areas due to its unique chemical structure and potential as a precursor for synthesizing other complex molecules. Its synthesis, molecular structure, and properties are pivotal in understanding its chemical behavior and potential applications in material science, medicinal chemistry, and catalysis.

Synthesis Analysis

The synthesis of related compounds, such as 6-aminonicotinic acid, involves electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine at a cathode surface in the presence of sulfuric acid and carbon dioxide in dimethylformamide (DMF) solution, showcasing a method that could potentially be applied or adapted for synthesizing 5-Chloro-2-hydroxy-6-methylnicotinic acid (Raju, Mohan, & Reddy, 2003).

Molecular Structure Analysis

Investigations into the structure of similar hydroxynicotinic acids have been conducted using experimental and computational chemistry techniques, including single-crystal X-ray diffraction. These studies help in understanding the molecular and crystal structures, as well as the tautomeric forms of hydroxynicotinic acids, which are relevant for comprehending the structural characteristics of 5-Chloro-2-hydroxy-6-methylnicotinic acid (Santos et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 5-Chloro-2-hydroxy-6-methylnicotinic acid and its derivatives often involve complex mechanisms, including hydroxylation, chlorination, and esterification. These processes are crucial for modifying the compound's chemical structure and enhancing its reactivity for further applications. For instance, studies on the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions offer insights into the electrochemical aspects of reactions involving chloro- and nitro-pyridine derivatives, which might be relevant to understanding the chemical behavior of 5-Chloro-2-hydroxy-6-methylnicotinic acid (Gennaro et al., 2004).

Physical Properties Analysis

The physical properties of 5-Chloro-2-hydroxy-6-methylnicotinic acid, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. The crystal structures of 5-chloro-6-hydroxynicotinic acid derivatives reveal important information about the molecular arrangement, which impacts the compound's physical properties and stability (Gao et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation pathways of 5-Chloro-2-hydroxy-6-methylnicotinic acid, can be studied through its interactions with various reagents and conditions. For example, the degradation of similar chloro-hydroxynicotinic acids by specific bacteria strains highlights the environmental and biochemical transformations that these compounds can undergo, providing insights into their chemical stability and reactivity (Tibbles, Müller, & Lingens, 1989).

Scientific Research Applications

Biotransformation and Synthesis

The research on 5-Chloro-2-hydroxy-6-methylnicotinic acid includes its synthesis through biotransformation using bacterial strains. The enzyme 6-methylnicotinate-2-oxidoreductase from Ralstonia/Burkholderia sp. strain DSM 6920 is capable of regioselectively hydroxylating 6-methylnicotinate to produce 2-hydroxy-6-methylnicotinate and related compounds, demonstrating the microbial production of hydroxylated heterocyclic carboxylic acid derivatives. This approach offers a novel pathway for the microbial production of such compounds, highlighting the potential of microbial biotransformation in chemical synthesis (Tinschert, Tschech, Heinzmann, & Kiener, 2000).

Antibacterial Activity

Another study focused on the synthesis of transition metal complexes with 2-Hydroxy-6-methylnicotinic acid, demonstrating their antibacterial efficacy against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This research underscores the potential of 2-Hydroxy-6-methylnicotinic acid in developing new antibacterial agents through the formation of metal complexes, opening avenues for novel antimicrobial treatments (Verma & Bhojak, 2018).

Coordination Chemistry

Research into the coordination chemistry of 2-Hydroxy-6-methylnicotinic acid with various metals has revealed complex formation that affects the magnetic properties of the resulting compounds. This highlights the importance of 2-Hydroxy-6-methylnicotinic acid in materials science, particularly in the development of materials with specific magnetic properties. The synthesis of such compounds can lead to advancements in magnetic storage media, sensors, and catalysts, showcasing the versatility of this compound in materials research (Razquin-Bobillo et al., 2022).

Crystal Structure Analysis

The study of triorganotin compounds derived from 5-Chloro-6-hydroxynicotinic acid through crystal structure analysis has provided insights into the molecular interactions and coordination geometries of these compounds. Understanding the crystal structures is crucial for the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies. Such research exemplifies the role of 5-Chloro-2-hydroxy-6-methylnicotinic acid in the field of crystallography and materials engineering (Gao, 2012).

Safety And Hazards

While specific safety and hazard information for 5-Chloro-2-hydroxy-6-methylnicotinic acid was not found, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWSFTFWHAQORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555885
Record name 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxy-6-methylnicotinic acid

CAS RN

117449-75-9
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117449-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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